molecular formula C12H18N4 B8121176 4-[[(1,3-Dimethylimidazolidin-2-ylidene)amino]methyl]aniline

4-[[(1,3-Dimethylimidazolidin-2-ylidene)amino]methyl]aniline

Cat. No.: B8121176
M. Wt: 218.30 g/mol
InChI Key: OKYBDWAVRMPUDD-UHFFFAOYSA-N
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Description

4-[[(1,3-Dimethylimidazolidin-2-ylidene)amino]methyl]aniline is an organic compound with the molecular formula C12H18N4 It is characterized by the presence of an imidazolidine ring substituted with dimethyl groups and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1,3-Dimethylimidazolidin-2-ylidene)amino]methyl]aniline typically involves the reaction of 1,3-dimethylimidazolidin-2-ylidene with aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[[(1,3-Dimethylimidazolidin-2-ylidene)amino]methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine oxides, while substitution reactions can produce halogenated or nitrated aniline derivatives.

Scientific Research Applications

4-[[(1,3-Dimethylimidazolidin-2-ylidene)amino]methyl]aniline has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It finds applications in the production of dyes, pigments, and polymers due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 4-[[(1,3-Dimethylimidazolidin-2-ylidene)amino]methyl]aniline involves its interaction with specific molecular targets and pathways. The imidazolidine ring and aniline moiety contribute to its binding affinity and reactivity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylimidazolidin-2-ylidene: A precursor in the synthesis of the target compound.

    Aniline: A fundamental aromatic amine used in various chemical reactions.

    N-Substituted Imidazolidines: Compounds with similar structural features and reactivity.

Uniqueness

4-[[(1,3-Dimethylimidazolidin-2-ylidene)amino]methyl]aniline is unique due to the combination of the imidazolidine ring and aniline moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[[(1,3-dimethylimidazolidin-2-ylidene)amino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-15-7-8-16(2)12(15)14-9-10-3-5-11(13)6-4-10/h3-6H,7-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYBDWAVRMPUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=NCC2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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